molecular formula C20H16F3N3O4S B11252600 2-oxo-N-(4-sulfamoylphenyl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

2-oxo-N-(4-sulfamoylphenyl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11252600
M. Wt: 451.4 g/mol
InChI Key: AXEDPZKIWSLQAA-UHFFFAOYSA-N
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Description

2-oxo-N-(4-sulfamoylphenyl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(4-sulfamoylphenyl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Sulfamoylphenyl Group: This can be done through a nucleophilic substitution reaction where a sulfamoyl chloride reacts with an amine group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The sulfamoyl and trifluoromethyl groups can undergo various substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacological agent. The dihydropyridine core is known for its activity in calcium channel modulation, which could make this compound a candidate for cardiovascular research.

Medicine

Medically, compounds with similar structures have been investigated for their potential as antihypertensive agents due to their ability to modulate calcium channels. This compound could be explored for similar therapeutic applications.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups allow for a wide range of chemical modifications.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-sulfamoylphenyl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide likely involves interaction with calcium channels, similar to other dihydropyridine derivatives. The compound may bind to the L-type calcium channels, inhibiting calcium influx into cells, which can lead to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a dihydropyridine core.

    Amlodipine: Another calcium channel blocker used to treat hypertension and angina.

    Nicardipine: Similar in structure and function, used for its vasodilatory effects.

Uniqueness

What sets 2-oxo-N-(4-sulfamoylphenyl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide apart is its unique combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity. The presence of the trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability.

Properties

Molecular Formula

C20H16F3N3O4S

Molecular Weight

451.4 g/mol

IUPAC Name

2-oxo-N-(4-sulfamoylphenyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H16F3N3O4S/c21-20(22,23)14-5-3-13(4-6-14)12-26-11-1-2-17(19(26)28)18(27)25-15-7-9-16(10-8-15)31(24,29)30/h1-11H,12H2,(H,25,27)(H2,24,29,30)

InChI Key

AXEDPZKIWSLQAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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